2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
CAS No.:
Cat. No.: VC15516934
Molecular Formula: C24H21ClN2O5
Molecular Weight: 452.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21ClN2O5 |
|---|---|
| Molecular Weight | 452.9 g/mol |
| IUPAC Name | [2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C24H21ClN2O5/c1-16-7-3-6-10-20(16)31-15-23(28)27-26-14-17-11-12-21(22(13-17)30-2)32-24(29)18-8-4-5-9-19(18)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
| Standard InChI Key | HJAZKLMDRAYQOC-VULFUBBASA-N |
| Isomeric SMILES | CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Introduction
2-Methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound belonging to the hydrazone derivatives category. Hydrazone derivatives are formed by the reaction of hydrazine or its derivatives with carbonyl compounds, often exhibiting significant biological activity and being utilized in drug development.
Key Features:
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Molecular Formula: Not explicitly provided in the search results, but it is a large organic molecule with a molecular weight of approximately 448.5 g/mol.
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Functional Groups: Includes methoxy, phenoxy, and hydrazono moieties, contributing to its unique structure and reactivity.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, with reaction conditions such as temperature, solvent choice, and reaction time playing crucial roles in optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and reduce waste.
Synthesis Steps:
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Starting Materials: Typically involve hydrazine derivatives and carbonyl compounds.
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Reaction Conditions: Specific solvents and temperatures are used to facilitate the formation of the hydrazone linkage.
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Purification Methods: Techniques like recrystallization or chromatography may be employed to achieve high purity.
Potential Applications
2-Methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has potential applications in medicinal chemistry and organic synthesis due to its unique structure and biological activity.
Applications:
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Medicinal Chemistry: Its biological activity makes it a candidate for drug development.
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Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules.
Safety and Handling
While specific safety data for this compound are not detailed in the search results, compounds with similar structures (e.g., hydrazone derivatives) may exhibit toxicity and require careful handling. For instance, related compounds can cause skin irritation and are harmful if ingested .
Safety Precautions:
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Personal Protective Equipment (PPE): Gloves and protective eyewear should be worn.
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Handling: Avoid inhalation and ingestion.
Comparison with Related Compounds
Other compounds in the hydrazone derivative category, such as 2-methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate, share similar structural features and potential applications .
Comparison Table:
| Compound | Molecular Weight | Functional Groups | Potential Applications |
|---|---|---|---|
| 2-Methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate | Approximately 448.5 g/mol | Methoxy, phenoxy, hydrazono | Medicinal chemistry, organic synthesis |
| 2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate | Not specified | Pyridinylcarbonyl, hydrazono | Medicinal chemistry, organic synthesis |
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